molecular formula C12H15N3O4S B231171 (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol CAS No. 16754-86-2

(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol

Cat. No.: B231171
CAS No.: 16754-86-2
M. Wt: 297.33 g/mol
InChI Key: ULAFTYMEZPGDOI-XHPIMKSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol involves the inhibition of enzymes involved in DNA replication and transcription. This inhibition leads to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have a low potential for off-target effects, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations is its high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anti-cancer and anti-viral agent in clinical trials. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of (2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol involves the reaction of 4-methylthio-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde with D-ribose in the presence of a Lewis acid catalyst. The reaction yields the desired compound in good yield and high purity.

Properties

16754-86-2

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N3O4S/c1-20-11-6-2-3-15(10(6)13-5-14-11)12-9(18)8(17)7(4-16)19-12/h2-3,5,7-9,12,16-18H,4H2,1H3/t7-,8?,9-,12-/m1/s1

InChI Key

ULAFTYMEZPGDOI-XHPIMKSCSA-N

Isomeric SMILES

CSC1=NC=NC2=C1C=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)O

SMILES

CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)CO)O)O

synonyms

NSC 105,826
NSC 105826
NSC-105,826
NSC-105826

Origin of Product

United States

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